Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-
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Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- typically involves multiple steps One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and plastics.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure but with a methyl group instead of the phenylsulfonyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another similar compound with a methyl group at the 4-position.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
60131-47-7 |
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Molecular Formula |
C23H32O3S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)propan-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H32O3S/c1-21(2,3)18-14-16(15-19(20(18)24)22(4,5)6)23(7,8)27(25,26)17-12-10-9-11-13-17/h9-15,24H,1-8H3 |
InChI Key |
GXQBEMHPYFWUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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